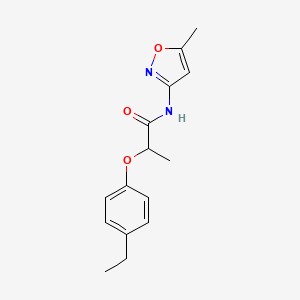
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as IDBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IDBH is a hydrazone derivative of indole, which is a heterocyclic aromatic organic compound. IDBH has been synthesized using different methods, and its properties have been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it has been shown to have multiple targets in cells. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of histone deacetylase, which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have different biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to induce the expression of p53, which is a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments, including its ease of synthesis and purification. It is also stable under different experimental conditions and can be easily stored for long periods. However, N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols. It also has limited availability, which can make it challenging to obtain for some researchers.
Direcciones Futuras
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several potential future directions for scientific research. One of the significant areas of research is in the development of new drugs for the treatment of different diseases. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of new synthetic methods for the preparation of N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its derivatives. This can help to improve the yield and purity of N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, which can make it more accessible for scientific research. Additionally, N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be used as a starting material for the synthesis of other hydrazone derivatives, which can have different biological activities and applications.
Conclusion:
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its properties have been studied extensively. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has shown promising results in preclinical studies for the treatment of different diseases, and further research is needed to determine its efficacy and safety in clinical trials. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several potential future directions for scientific research, including the development of new drugs, synthetic methods, and derivatives.
Métodos De Síntesis
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using different methods, including the reaction of 5-iodoindole-2-carboxylic acid with hydrazine hydrate and benzoyl chloride. The reaction takes place in a mixture of ethanol and water, and the product is obtained after purification using recrystallization. Another method involves the reaction of 5-iodoindole-2-carboxaldehyde with benzohydrazide in the presence of acetic acid and refluxing for several hours. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research has been in the development of new drugs for the treatment of different diseases. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have anticancer activity against different cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHQFDRJNMTSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)

![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
methanone](/img/structure/B6045552.png)

![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)
![1-(4-chlorobenzyl)-N-[3-(3-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045581.png)